molecular formula C9H11FN2O5 B12385376 Doxifluridine-d3

Doxifluridine-d3

Cat. No.: B12385376
M. Wt: 249.21 g/mol
InChI Key: ZWAOHEXOSAUJHY-KBSAXKIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Doxifluridine-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Doxifluridine-d3 is similar to other fluoropyrimidine derivatives such as capecitabine and tegafur . its deuterium labeling provides unique advantages in pharmacokinetic studies, allowing for more precise tracking and reduced metabolic degradation . This makes this compound particularly valuable in research settings where accurate measurement of drug distribution and metabolism is crucial.

Similar Compounds

  • Capecitabine
  • Tegafur
  • 5-Fluorouracil
  • Cytarabine
  • Gemcitabine

Properties

Molecular Formula

C9H11FN2O5

Molecular Weight

249.21 g/mol

IUPAC Name

1-[(2R,4R,5R)-3,4-dihydroxy-5-(trideuteriomethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5+,6?,8-/m1/s1/i1D3

InChI Key

ZWAOHEXOSAUJHY-KBSAXKIRSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1[C@@H](C([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O

Origin of Product

United States

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